molecular formula C30H26N6O2S2 B11087851 N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11087851
M. Wt: 566.7 g/mol
InChI Key: HJIRLFXNYAUSFE-UHFFFAOYSA-N
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Description

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a triazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).

    Attachment of the Thiophene Moiety: The thiophene ring can be incorporated through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled by linking the quinazolinone core with the triazole-thiophene moiety through a sulfanylacetamide linkage, typically using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfanyl group to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Biochemistry: The compound is used as a probe to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases or proteases by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares similarities with other quinazolinone derivatives, triazole compounds, and thiophene-containing molecules.

Uniqueness

    Structural Complexity: The unique combination of a quinazolinone core, triazole ring, and thiophene moiety sets it apart from simpler analogs.

    Biological Activity: Its specific interactions with molecular targets and potential therapeutic applications make it a compound of interest in drug discovery.

Properties

Molecular Formula

C30H26N6O2S2

Molecular Weight

566.7 g/mol

IUPAC Name

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-[[4-(2-phenylethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C30H26N6O2S2/c37-25-17-22(21-10-5-2-6-11-21)16-24-23(25)18-31-29(32-24)33-27(38)19-40-30-35-34-28(26-12-7-15-39-26)36(30)14-13-20-8-3-1-4-9-20/h1-12,15,18,22H,13-14,16-17,19H2,(H,31,32,33,38)

InChI Key

HJIRLFXNYAUSFE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)C5=CC=CS5)C6=CC=CC=C6

Origin of Product

United States

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